7-Bromo-5-fluoro-2,2-dimethylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1427501-50-5 |
|---|---|
Molecular Formula |
C11H10BrFO2 |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H10BrFO2/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4H,5H2,1-2H3 |
InChI Key |
CWJJNLDWNZSIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2F)Br)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 7 Bromo 5 Fluoro 2,2 Dimethylchroman 4 One
Established Synthetic Routes to Chroman-4-ones
The construction of the chroman-4-one skeleton can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.
Cyclization Reactions: Approaches from 2'-hydroxyacetophenones and Acrylic Acids
A classical and widely employed method for synthesizing chroman-4-ones involves the cyclization of precursors derived from 2'-hydroxyacetophenones. One common approach is the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde in the presence of a base, often under microwave irradiation, to facilitate an aldol (B89426) condensation followed by intramolecular cyclization. acs.orgnih.gov This method is efficient for producing a variety of substituted chroman-4-ones. acs.org
Another strategy involves the reaction of phenols with α,β-unsaturated carboxylic acid chlorides. This reaction initially forms an ester, which then undergoes rearrangement and cyclization to yield the chroman-4-one structure. google.com Furthermore, the cyclization of β-aryloxypropionic acids in the presence of a Friedel-Crafts catalyst is a known route to chroman-4-ones. google.com
Radical cascade reactions have also emerged as a powerful tool. For instance, 2-(allyloxy)arylaldehydes can undergo a cascade radical cyclization to form ester-containing chroman-4-ones under metal-free conditions, often initiated by an alkoxycarbonyl radical. mdpi.comnih.gov This method is attractive due to its use of readily available starting materials and practical reaction conditions. mdpi.com
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2'-hydroxyacetophenone, Aldehyde | DIPA, EtOH, Microwave | Substituted Chroman-4-ones | acs.org |
| Phenol (B47542), α,β-unsaturated carboxylic acid chloride | - | Chroman-4-ones | google.com |
| β-aryloxypropionic acid | Friedel-Crafts catalyst | Chroman-4-ones | google.com |
| 2-(allyloxy)arylaldehyde, Oxalate | (NH4)2S2O8, DMSO-H2O | Ester-containing Chroman-4-ones | mdpi.com |
Lewis Acid Promoted Annulation Strategies for Chromen-4-one Scaffolds
Lewis acids play a crucial role in promoting the synthesis of chromen-4-one and, by extension, chroman-4-one scaffolds. A notable example is the domino Friedel-Crafts acylation/Allan-Robinson reaction. nih.gov This one-pot strategy allows for the direct synthesis of structurally unique chromen-4-ones from phenols through the simultaneous formation of multiple carbon-carbon and carbon-oxygen bonds. nih.gov The choice of Lewis acid and solvent can significantly influence the regioselectivity and chemoselectivity of these reactions. nih.gov While this method directly yields chromen-4-ones, subsequent reduction can provide the corresponding chroman-4-ones.
Multicomponent Reactions for Chroman-4-one Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like chroman-4-ones by combining three or more reactants in a single step. frontiersin.orgnih.gov This strategy minimizes waste and reduces the number of purification steps. frontiersin.org For instance, a three-component, one-pot synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes has been reported from the condensation of malononitrile (B47326), aryl aldehydes, and resorcinol, which can be a precursor for chroman-4-one synthesis. kchem.org The development of MCRs for the direct synthesis of the chroman-4-one core is an active area of research, providing a rapid pathway to structurally diverse libraries of these compounds. frontiersin.orgrsc.org
Targeted Bromination Strategies for Chroman-4-one Skeletons
The introduction of a bromine atom at a specific position on the chroman-4-one framework is a key step in the synthesis of compounds like 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one. This requires regioselective bromination methods.
Regioselective Bromination at the C-7 Position of Chroman-4-one
Achieving regioselective bromination at the C-7 position of a pre-formed chroman-4-one ring can be challenging due to the directing effects of the existing substituents. The electronic nature of the substituents on the aromatic ring significantly influences the position of electrophilic attack. For the synthesis of this compound, the directing effects of the fluorine at C-5 and the carbonyl group must be considered. In some cases, direct bromination might not yield the desired isomer, necessitating a multi-step approach or the use of a starting material that already contains the bromine atom in the correct position. Research on the direct C-7 bromination of similarly substituted chroman-4-ones is ongoing to develop more efficient synthetic routes.
Utilisation of Brominating Agents in Chroman-4-one Synthesis (e.g., N-bromosuccinimide, Copper Bromide)
Various brominating agents are employed in the synthesis and modification of chroman-4-ones.
N -Bromosuccinimide (NBS) is a versatile reagent for bromination. wikipedia.org It is a convenient and safer alternative to liquid bromine. masterorganicchemistry.com NBS can be used for electrophilic aromatic bromination, and the reaction conditions can be tuned to favor specific outcomes. masterorganicchemistry.com For instance, in non-polar solvents like carbon tetrachloride, NBS can participate in radical reactions, particularly for allylic or benzylic bromination. wikipedia.orgmasterorganicchemistry.com In the context of chroman-4-ones, NBS can be used for α-bromination of the carbonyl group or for bromination of the aromatic ring, depending on the reaction conditions and the substrate's reactivity. wikipedia.orgorganic-chemistry.org
Copper(II) bromide (CuBr₂) is another effective reagent for the bromination of chroman-4-ones. It has been used to synthesize 3-bromochroman-4-one (B190138) from chroman-4-one in good yield. researchgate.net The reaction is typically carried out by refluxing the chroman-4-one with CuBr₂ in a suitable solvent mixture. researchgate.net This method offers a reliable way to introduce a bromine atom at the C-3 position.
| Brominating Agent | Position of Bromination | Reaction Conditions | Reference |
| N-Bromosuccinimide (NBS) | α-position to carbonyl, Aromatic ring | Varied (radical or acid-catalyzed) | wikipedia.orgorganic-chemistry.org |
| Copper(II) Bromide (CuBr₂) | C-3 position | Reflux in ethyl acetate/chloroform | researchgate.net |
Precision Fluorination Techniques for Chroman-4-one Structures
The introduction of a fluorine atom at the C-5 position of the chroman-4-one core is a critical transformation. This section details various fluorination techniques applicable to this heterocyclic system.
Electrophilic Fluorination Methodologies in Heterocyclic Synthesis
Electrophilic fluorination stands as a primary strategy for the direct introduction of fluorine onto electron-rich aromatic and heterocyclic rings. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. The regioselectivity of the fluorination is governed by the electronic nature of the substituents already present on the chromanone ring. In the context of a 7-bromo-2,2-dimethylchroman-4-one (B2773883) precursor, the bromine atom at C-7 is a deactivating, ortho-, para-directing group, while the carbonyl group at C-4 is a deactivating, meta-directing group. The interplay of these directing effects, along with the activating effect of the ether oxygen, will influence the position of electrophilic attack. Achieving selective fluorination at the C-5 position often requires careful optimization of reaction conditions or the use of a directing group to favor substitution at the desired position.
Anodic Fluorination Approaches for Spirochromanones and Analogues
Anodic fluorination offers an alternative, electrochemical approach to introduce fluorine. Studies on the anodic fluorination of chroman-4-one derivatives have shown that the reaction can be highly regioselective. For instance, the anodic monofluorination of (E)-3-benzylidene-2,3-dihydrochroman-4-one derivatives occurs selectively at the C-2 position, alpha to the ring oxygen. acs.orgnih.gov This is the first reported instance of regioselective electrochemical fluorination of fused-type, oxygen-containing heterocyclic compounds. acs.orgnih.gov While this methodology has been primarily demonstrated for fluorination at the C-2 position, modifications to the substrate and electrolytic conditions could potentially influence the regioselectivity, although direct C-5 fluorination via this method on a substituted chromanone has not been extensively reported.
Considerations for Fluorine Introduction at the C-5 Position
The introduction of a fluorine atom at the C-5 position of a pre-existing 7-bromo-2,2-dimethylchroman-4-one presents a regiochemical challenge due to the directing effects of the existing substituents. The bromine at C-7 directs ortho and para, which corresponds to the C-8 and C-6 positions, respectively. The carbonyl group at C-4 directs meta to itself, which would be the C-5 and C-7 positions. The ether oxygen is strongly activating and directs ortho and para (C-8 and C-6). The cumulative effect of these groups makes predicting the outcome of a direct electrophilic fluorination complex. Therefore, a more strategic approach might involve the synthesis of a precursor already containing the C-5 fluorine, such as 5-fluoro-3-bromophenol, which could then be elaborated into the final chromanone structure.
Synthetic Pathways for Gem-Dimethyl Substitution at C-2 of Chroman-4-ones
The gem-dimethyl group at the C-2 position is a common feature in many natural and synthetic chromanones. A prevalent method for its installation involves the reaction of a suitably substituted phenol with 3,3-dimethylacrylic acid or its derivatives. For instance, the synthesis of 2,2-dimethyl-4-chromanones can be achieved through the reaction of electron-rich phenols with 3,3-dimethylacrylic acid in the presence of a catalyst like bismuth(III) triflate. This reaction proceeds via a tandem process of esterification or Michael addition followed by an intramolecular Friedel-Crafts acylation. The synthesis of 7-bromo-2,2-dimethylchroman-4-one has been reported and this compound is commercially available, providing a key intermediate for subsequent fluorination.
Structure Activity Relationship Sar Studies in Halogenated Chroman 4 One Derivatives Chemical Perspectives
Impact of Halogen Position (C-5, C-7, C-6, C-8) on Molecular Properties and Reactivity Profiles
The location of halogen atoms on the aromatic ring of the chroman-4-one scaffold is a critical determinant of the molecule's electronic properties and subsequent reactivity. The interplay of inductive and resonance effects of halogens at positions C-5, C-6, C-7, and C-8 dictates the electron density distribution across the ring and at the carbonyl group.
Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. Conversely, they exhibit an electron-donating resonance effect due to the presence of lone pairs on the halogen atom. The net effect on reactivity is a balance of these opposing forces. For instance, in electrophilic aromatic substitution, halogens are deactivating yet ortho-, para-directing.
In the context of 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one, the fluorine at C-5 and bromine at C-7 significantly modulate the reactivity. Fluorine is the most electronegative halogen, exerting a powerful inductive effect. chegg.comquora.comquora.com Bromine is less electronegative but larger and more polarizable. The position of these halogens influences the acidity of the neighboring protons and the susceptibility of the aromatic ring to nucleophilic aromatic substitution, should conditions allow.
Studies on various substituted chroman-4-ones have shown that electron-withdrawing groups on the aromatic ring generally lead to different reactivity patterns compared to electron-donating groups. acs.org For instance, the presence of halogens can influence the reaction pathways in syntheses involving the chromanone core. acs.orgresearchgate.net The precise impact of a 5-fluoro and 7-bromo substitution pattern on the kinetic and thermodynamic parameters of various reactions remains a subject for detailed experimental and computational investigation.
A study on 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde revealed that the electron-withdrawing fluorine at the 7-position can enhance the positive character (σ-hole) of the bromine atom at the 6-position, leading to specific halogen-halogen interactions in the crystal structure. nih.gov This suggests that in this compound, the C-5 fluorine could similarly influence the electronic environment of the C-7 bromine.
Table 1: Influence of Halogen Position on Chroman-4-one Properties
| Position | Halogen | Dominant Electronic Effect | Expected Impact on Aromatic Ring Reactivity |
|---|---|---|---|
| C-5 | Fluoro | Strong Inductive (-I) > Resonance (+R) | Deactivation, ortho/para-directing |
| C-6 | Bromo/Chloro | Inductive (-I) & Resonance (+R) | Deactivation, ortho/para-directing |
| C-7 | Bromo | Inductive (-I) & Resonance (+R) | Deactivation, ortho/para-directing |
Influence of Gem-Dimethyl Substitution at C-2 on the Chroman-4-one Scaffold's Chemical Reactivity and Stability
The presence of a gem-dimethyl group at the C-2 position of the chroman-4-one scaffold has a notable impact on its conformational stability and reactivity. This substitution pattern is common in many natural and synthetic chromanone derivatives. researchgate.netnih.gov
The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of two methyl groups on the same carbon atom can influence the bond angles and ring conformation, often favoring cyclization reactions and increasing the stability of the resulting ring. rsc.orgnih.gov In the case of the chroman-4-one ring system, the gem-dimethyl groups at C-2 lock the conformation of the dihydropyran ring, which can influence the reactivity at other positions, including the C-3 methylene (B1212753) and the C-4 carbonyl group.
The stability of the 2,2-dimethylchroman-4-one (B181875) scaffold makes it a common starting material or intermediate in the synthesis of more complex molecules. acs.orgbiosynth.comresearchgate.netmdpi.com For example, 6-Bromo-2,2-dimethylchroman-4-one has been used in the synthesis of aminohydantoin derivatives. acs.org The gem-dimethyl group is generally stable and does not participate directly in most reactions but its steric bulk can influence the approach of reagents to nearby functional groups.
Furthermore, studies on 2,2-dimethylchroman-4-one derivatives have shown that the substituents on the aromatic ring are the primary drivers of changes in the electronic properties, with the gem-dimethyl group having a more subtle, primarily steric and conformational, influence. mdpi.com
Role of Substituents at the C-3 Position in Modulating Chroman-4-one Reactivity
The C-3 position of the chroman-4-one scaffold, being an α-carbon to the carbonyl group, is a key site for functionalization that significantly modulates the molecule's reactivity. The methylene protons at C-3 are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
A variety of substituents can be introduced at the C-3 position, leading to a diverse range of chroman-4-one derivatives with different chemical properties. For example, radical cascade reactions of o-(allyloxy)arylaldehydes are a powerful method for synthesizing 3-substituted chroman-4-ones. researchgate.netmdpi.com These reactions allow for the incorporation of various functional groups at the C-3 position.
The nature of the substituent at C-3 can influence the reactivity of the entire molecule. For instance, the introduction of an arylidene group at C-3 in 2-arylchroman-4-ones creates a conjugated system and these (E)-3-arylidene-2-aryl-chroman-4-ones can undergo further reactions, such as with malononitrile (B47326) to form pyrano[3,2-c]chromenes. nih.gov Bromination of chroman-4-one can occur at the C-3 position to yield 3-bromochroman-4-one (B190138), a versatile intermediate for further synthetic transformations. researchgate.net
The reactivity at C-3 is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the benzene (B151609) ring can increase the acidity of the C-3 protons, facilitating enolate formation. Conversely, electron-donating groups may decrease their acidity.
Table 2: Reactivity at the C-3 Position of Chroman-4-one
| Reaction Type | Reagents/Conditions | Resulting C-3 Functionalization |
|---|---|---|
| Radical Cyclization | 2-(allyloxy)arylaldehydes, radical initiators | Alkyl, acyl, sulfonyl, etc. |
| Aldol (B89426) Condensation | Aldehydes, base | Arylidene/Alkylidene |
| Bromination | N-Bromosuccinimide (NBS) or Br2 | Bromo |
Comparative Analysis of Fluorinated and Brominated Chroman-4-one Reactivity
Fluorine and bromine, while both halogens, impart distinct properties to the chroman-4-one scaffold, leading to differences in chemical reactivity. These differences arise from their varying electronegativity, atomic size, and ability to participate in halogen bonding. quora.comyoutube.com
Fluorine is the most electronegative element, and its presence on the aromatic ring, as in a 5-fluoro-substituted chroman-4-one, results in a strong inductive electron-withdrawing effect. chegg.comquora.com This can significantly lower the electron density of the aromatic ring and affect the acidity of protons and the reactivity of the carbonyl group. The small size of the fluorine atom means it imparts minimal steric hindrance. nih.gov
Bromine, on the other hand, is less electronegative but more polarizable and a better leaving group in certain reactions. Its larger size can introduce steric effects. A bromine atom on the chroman-4-one ring can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in medicinal chemistry to build molecular complexity.
Table 3: Comparison of Fluorine and Bromine Effects on Chroman-4-one Reactivity
| Property | Fluorine | Bromine |
|---|---|---|
| Electronegativity | Highest (approx. 3.98) | Lower (approx. 2.96) |
| Inductive Effect (-I) | Strongest | Moderate |
| Resonance Effect (+R) | Weak | Weaker than F |
| Atomic Radius | Small (approx. 42 pm) | Larger (approx. 114 pm) |
| Leaving Group Ability | Poor | Good |
| Potential for Cross-Coupling | Limited | Excellent |
| Halogen Bonding | Weak acceptor | Good donor |
Future Directions and Emerging Research Avenues for 7 Bromo 5 Fluoro 2,2 Dimethylchroman 4 One in Organic Synthesis
Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis
The efficient and selective synthesis of 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one and its derivatives is a primary area for future research. While classical methods for chromanone synthesis exist, the development of novel catalytic systems offers the potential for improved yields, milder reaction conditions, and enhanced stereoselectivity. researchgate.net
Key Research Thrusts:
Transition-Metal Catalysis: The use of palladium, rhodium, and copper catalysts in C-H activation and cross-coupling reactions has revolutionized organic synthesis. nih.gov Future work could focus on developing catalytic systems for the direct and selective introduction of the bromo and fluoro substituents onto the 2,2-dimethylchroman-4-one (B181875) core.
Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective synthesis of chiral chromanones. Research into chiral catalysts for the intramolecular oxa-Michael addition, a key step in chromanone synthesis, could lead to the efficient production of enantiomerically pure this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a green and efficient method for a variety of organic transformations. frontiersin.orgnih.gov Its application to the synthesis and functionalization of this compound could enable novel reaction pathways that are not accessible through traditional thermal methods.
| Catalytic System | Potential Application in this compound Synthesis | Expected Advantages |
| Palladium-based catalysts | C-H functionalization for direct bromination and fluorination. | High selectivity, broad functional group tolerance. |
| Chiral Phosphoric Acids | Enantioselective intramolecular oxa-Michael addition. | Access to enantiomerically pure products. |
| Iridium-based photocatalysts | Radical-mediated functionalization at various positions. | Mild reaction conditions, high efficiency. |
Exploration of Advanced Reaction Conditions for Enhanced Functionalization and Derivatization
The bromine and fluorine atoms on the aromatic ring, along with the carbonyl group and the gem-dimethyl substituted heterocyclic ring, provide multiple sites for further functionalization of this compound. Future research will undoubtedly focus on exploring advanced reaction conditions to unlock the full synthetic potential of this scaffold.
Promising Avenues:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various chromanone derivatives. nih.govacs.org The application of microwave technology to the derivatization of this compound could lead to rapid and efficient access to a library of new compounds.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology could be particularly advantageous for optimizing multi-step syntheses involving the functionalization of the chromanone core, leading to improved scalability and safety.
Mechanochemistry: Ball milling and other mechanochemical techniques provide a solvent-free or low-solvent approach to organic synthesis. Exploring these conditions for the derivatization of this compound could lead to more sustainable and environmentally friendly synthetic routes.
Integration into Complex Molecular Architectures and Scaffolds
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for diverse biological receptors. nih.govijrpc.com The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex, biologically active molecules.
Future Directions:
Medicinal Chemistry: The bromo and fluoro substituents can be utilized as handles for further chemical modifications, such as cross-coupling reactions, to introduce a variety of functional groups. This will enable the synthesis of diverse libraries of compounds for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer and neurodegenerative disorders. acs.orgnih.gov
Natural Product Synthesis: The chromanone core is a common motif in many natural products. nih.gov this compound could serve as a versatile intermediate in the total synthesis of complex natural products or their fluorinated and brominated analogs, which may exhibit enhanced biological activity.
Supramolecular Chemistry: The aromatic ring and the carbonyl group of the chromanone scaffold can participate in non-covalent interactions such as π-stacking and hydrogen bonding. This opens up possibilities for its incorporation into supramolecular assemblies, such as molecular cages and polymers, with potential applications in sensing and materials science.
Application in Material Science Research (e.g., Polymers and Coatings)
The unique electronic and photophysical properties that can be imparted by the chromone and chromanone moieties suggest potential applications for this compound in material science. ijrpc.com
Emerging Research Areas:
Functional Polymers: The chromanone unit can be incorporated into polymer backbones or as a pendant group to create functional materials. The bromine atom provides a site for polymerization via cross-coupling reactions. The resulting polymers could exhibit interesting properties such as fluorescence, thermal stability, or altered refractive indices. Research has shown the successful incorporation of chromone moieties onto polyethylene through C-H activation, suggesting a pathway for similar modifications with this compound. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Chromone derivatives have been investigated for their fluorescent properties. ijrpc.com Further derivatization of this compound could lead to the development of novel materials for use as emitters or host materials in OLEDs.
Coatings and Adhesives: The reactivity of the chromanone scaffold could be exploited to develop new cross-linking agents for coatings and adhesives, potentially leading to materials with enhanced durability and performance.
Theoretical Predictions and In Silico Screening for Undiscovered Reactivity Patterns
Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental design and accelerating the discovery of new reactions and applications. tandfonline.comresearchgate.net
Future Computational Studies:
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This can provide insights into the regioselectivity of its reactions and help in the design of new synthetic transformations.
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding affinity of derivatives of this compound to various biological targets. This can help in prioritizing compounds for synthesis and biological evaluation.
Reaction Pathway Modeling: Computational modeling can be used to elucidate the mechanisms of known reactions and to predict the feasibility of new, undiscovered reaction pathways for the functionalization of the chromanone core. This can lead to the development of novel synthetic methodologies with improved efficiency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one, and what reagents are typically employed?
- Methodology :
- Core Synthesis : Start with 2,2-dimethylchroman-4-one derivatives and introduce bromine/fluorine via electrophilic aromatic substitution (EAS). For bromination, use bromine in acetic acid or N-bromosuccinimide (NBS) with a Lewis catalyst. Fluorination may employ HF-pyridine or Selectfluor under controlled conditions .
- Key Reagents :
- Substitution : Nucleophiles (amines, thiols) in polar solvents like DMF.
- Reduction : NaBH₄ or LiAlH₄ under anhydrous conditions.
- Oxidation : KMnO₄ or CrO₃ in acidic/basic media .
- Challenges : Competing regioselectivity due to electron-donating dimethyl groups at C2; optimize temperature (0–25°C) to favor bromination at C7 and fluorination at C5 .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
- Methodology :
- X-ray Crystallography : Use SHELXL for refinement (high-resolution data preferred). The dimethyl groups at C2 stabilize the chromanone ring, aiding crystal packing .
- NMR Analysis :
- ¹H NMR : Look for deshielded protons at C6 and C8 (δ 6.8–7.2 ppm) due to electron-withdrawing Br/F.
- ¹³C NMR : Carbonyl (C4=O) appears at ~190 ppm; C7 and C5 show coupling (²J ~15 Hz) with Br/F .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 287.04 (C₁₁H₁₁BrFO₂) .
Q. What are the primary chemical reactivity patterns of this compound in substitution and coupling reactions?
- Methodology :
- Buchwald-Hartwig Amination : Replace Br at C7 with aryl/alkyl amines using Pd(OAc)₂/Xantphos catalyst in toluene at 110°C .
- Suzuki-Miyaura Coupling : React with boronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Use Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Reduction of Ketone : LiAlH₄ reduces C4=O to alcohol, forming 7-bromo-5-fluoro-2,2-dimethylchroman-4-ol (isolate via flash chromatography) .
Advanced Research Questions
Q. How can regioselectivity challenges in the bromination/fluorination of 2,2-dimethylchroman-4-one derivatives be systematically addressed?
- Methodology :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic attack preferences. The C7 position is favored for bromination due to lower activation energy (ΔΔG‡ ~3 kcal/mol vs. C5) .
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl at C6) to block competing sites. Remove via hydrolysis post-reaction .
- Kinetic vs. Thermodynamic Control : At low temperatures (–20°C), Br preferentially occupies C7 (kinetic product). Fluorination at C5 is achieved using excess Selectfluor (2.5 eq.) .
Q. What analytical strategies resolve contradictions in NMR data for this compound derivatives?
- Case Study : Discrepancies in coupling constants (e.g., ³JHF vs. ⁴JHH) due to steric effects from dimethyl groups.
- Methodology :
- 2D NMR : Use HSQC to correlate C7-Br with adjacent protons; NOESY confirms spatial proximity of F at C5 to C6-H .
- Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) to assess rotational barriers around the chromanone ring .
- Synchrotron XRD : Resolve ambiguous electron density maps near Br/F substituents .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The bromine at C7 enhances hydrophobic interactions (ΔG ~–9.2 kcal/mol) .
- ADMET Prediction : SwissADME calculates logP ~3.1 (moderate lipophilicity) and CNS permeability (BOILED-Egg model). Adjust substituents to reduce toxicity (e.g., replace F with –OMe) .
- QSAR Models : Train on chromanone derivatives with known IC₅₀ values against cancer cell lines (e.g., MCF-7). Highlight the role of electronegative substituents (Br/F) in enhancing activity .
Q. What mechanistic insights explain the low yields in multi-step syntheses of this compound?
- Reaction Monitoring : In-situ IR tracks carbonyl intermediates. Optimize P₂O₅ concentration (0.5 eq.) to minimize side reactions (e.g., dimerization) .
- Byproduct Analysis : HPLC-MS identifies dimers (m/z 574.1); introduce radical inhibitors (BHT) to suppress .
- Microwave Synthesis : Reduce reaction time from 12h to 30min (120°C, 300W), improving yield to 54% .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar chroman-4-one derivatives?
- Root Cause :
- Isomeric Impurities : Incomplete separation of 7-bromo-5-fluoro vs. 5-bromo-7-fluoro isomers (HPLC purity <95%) skews activity data .
- Assay Variability : MTT vs. resazurin assays yield divergent IC₅₀ values (e.g., 12 μM vs. 28 μM in HeLa cells) .
- Resolution :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to isolate enantiomers.
- Standardized Protocols : Adopt CLSI guidelines for cytotoxicity assays (72h exposure, n=6 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
